3-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is an organic compound characterized by the presence of a benzamide group substituted with a chloro group, a hydroxy group, and a methylthio group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit a wide variety of biological activities such as antibacterial , antifungal , antitumor , or anti-HIV activity .
Mode of Action
It is known that the compound is synthesized by the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with 3-chloro-1-benzo[b]thiophene-2-carboxylic acid hydrazide in the presence of acetic acid in ethanol
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with similar structures have been known to exhibit a wide variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzamide to introduce the chloro group. This is followed by the introduction of the hydroxy and methylthio groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as ketones from oxidation, alkanes from reduction, and various substituted benzamides from nucleophilic substitution.
Scientific Research Applications
3-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.
3-chloro-N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)benzamide: Contains a methoxy group instead of a methylthio group, potentially altering its interaction with molecular targets.
3-chloro-N-(2-hydroxy-2-(4-fluorophenyl)ethyl)benzamide: The presence of a fluorine atom can significantly change its chemical properties and biological activity.
Uniqueness
The presence of the methylthio group in 3-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide makes it unique compared to its analogs. This group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the methylthio group can participate in unique chemical reactions, providing opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-21-14-7-5-11(6-8-14)15(19)10-18-16(20)12-3-2-4-13(17)9-12/h2-9,15,19H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHLIMDWAZRLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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